

# An In-depth Technical Guide on the Physicochemical Properties of trans- $\beta$ -Nitrostyrene

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *trans-beta-Nitrostyrene*

Cat. No.: *B046478*

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## Abstract

trans- $\beta$ -Nitrostyrene, a yellow crystalline solid, is a versatile organic compound with significant applications in organic synthesis and medicinal chemistry. Its conjugated system, comprising a phenyl group, a vinyl group, and a nitro group, imparts unique physicochemical properties that make it a valuable precursor for the synthesis of a wide range of pharmaceuticals, dyes, and polymers. This technical guide provides a comprehensive overview of the core physicochemical properties of trans- $\beta$ -nitrostyrene, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity and biological significance.

## Physicochemical Properties

The key physicochemical properties of trans- $\beta$ -nitrostyrene are summarized in the tables below, providing a consolidated reference for researchers.

### Table 1: General and Physical Properties

Property	Value	Reference(s)
Chemical Name	(E)-(2-Nitroethenyl)benzene	[1][2]
Synonyms	trans-1-Nitro-2-phenylethylene	[3]
CAS Number	5153-67-3	[4]
Molecular Formula	C <sub>8</sub> H <sub>7</sub> NO <sub>2</sub>	[5]
Molecular Weight	149.15 g/mol	
Appearance	Yellow crystalline solid/prisms	[1][5][6]
Melting Point	55-58 °C	[5]
Boiling Point	250-260 °C (with decomposition)	[1][5]
Density	1.2517 g/cm <sup>3</sup> (rough estimate)	[1]
log Kow	2.11	[6]

**Table 2: Solubility Data**

Solvent	Solubility	Reference(s)
Water	Insoluble	[1][2][6]
Ethanol	Soluble	[6]
Ether	Soluble	[1][6]
Chloroform	Soluble	[1][6]
Carbon Disulfide	Soluble	[1][6]
Benzene	Soluble	[1]
Acetone	Soluble	[6]
Toluene	Soluble	

**Table 3: Spectroscopic Data**

Spectroscopic Technique	Key Data Points	Reference(s)
UV-Vis (in CH <sub>2</sub> Cl <sub>2</sub> )	$\lambda_{\text{max}} = 312 \text{ nm}$ ( $\epsilon = 16500 \text{ M}^{-1}\text{cm}^{-1}$ )	[7]
UV-Vis	$\lambda_{\text{max}} = 320 \text{ nm}$	
FTIR	Conforms to standard spectra	[4][8]
<sup>1</sup> H-NMR (CDCl <sub>3</sub> )	Signals correspond to the structure	[9]
<sup>13</sup> C-NMR	Signals correspond to the structure	[10]

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of trans- $\beta$ -nitrostyrene are crucial for its application in research and development.

### Synthesis via Henry Reaction (Nitroaldol Condensation)

The most common method for synthesizing trans- $\beta$ -nitrostyrene is the Henry reaction, which involves the condensation of benzaldehyde with nitromethane followed by dehydration.[2][11]

Materials:

- Benzaldehyde (5 moles)
- Nitromethane (5 moles)
- Methanol (1000 mL)
- Sodium hydroxide (5.25 moles)
- Concentrated Hydrochloric Acid
- Ethyl Alcohol
- Ice

#### Procedure:

- In a large, wide-mouthed bottle equipped with a mechanical stirrer, thermometer, and a separatory funnel, combine nitromethane, benzaldehyde, and methanol.
- Cool the mixture in a freezing mixture of ice and salt.
- Prepare a solution of sodium hydroxide in an equal volume of water and cool it.
- Cautiously add the sodium hydroxide solution to the nitromethane/benzaldehyde mixture while stirring vigorously, maintaining the temperature between 10-15°C. A bulky white precipitate will form.[\[12\]](#)
- After the addition is complete, stir for an additional 15 minutes.
- Convert the pasty mass to a clear solution by adding 3-3.5 L of ice water containing crushed ice.
- Slowly pour the alkaline solution into a large container with a stirred solution of hydrochloric acid (1000 mL concentrated HCl diluted with 1500 mL water). A pale yellow crystalline mass of trans- $\beta$ -nitrostyrene will precipitate.[\[12\]](#)
- Allow the solid to settle, decant the supernatant liquid, and filter the solid by suction.
- Wash the solid with water until it is free from chlorides.
- Purify the crude trans- $\beta$ -nitrostyrene by recrystallization from hot ethyl alcohol. The expected yield is 80-83%.[\[11\]](#)[\[12\]](#)

## One-Pot Synthesis from Styrene

An alternative method involves the direct conversion of styrenes to  $\beta$ -nitrostyrenes.[\[13\]](#)

#### Materials:

- Styrene (20 mmol)
- Copper(II) tetrafluoroborate (prepared from 35% aq.  $\text{HBF}_4$  and  $\text{CuO}$ )

- Sodium nitrite ( $\text{NaNO}_2$ ) (24 mmol)
- Iodine (6 mmol)
- Acetonitrile (20 mL)
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water

#### Procedure:

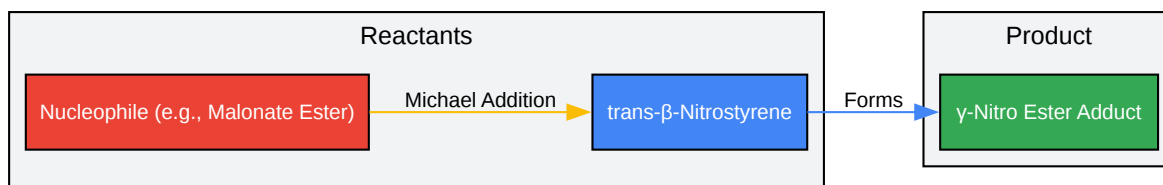
- To a solution of copper(II) tetrafluoroborate in acetonitrile, add sodium nitrite and stir for 2 minutes.
- Introduce iodine and the styrene into the reaction flask and stir at room temperature for 7 hours.
- Add water to precipitate copper(I) iodide, which is then filtered off.
- Extract the filtrate with dichloromethane.
- Wash the organic layer with 5% aqueous  $\text{NaHSO}_3$  and then with water.
- Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$  and evaporate the solvent to yield the trans- $\beta$ -nitrostyrene.<sup>[13]</sup>

## Reactivity and Biological Significance

trans- $\beta$ -Nitrostyrene is a versatile building block in organic synthesis due to its activated double bond, making it an excellent Michael acceptor.<sup>[2][14]</sup>

## Michael Addition

The electron-withdrawing nitro group makes the  $\beta$ -carbon of the double bond electrophilic and susceptible to attack by various nucleophiles. This reactivity is fundamental to its use in forming new carbon-carbon and carbon-heteroatom bonds.



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Caption: Michael addition reaction of trans-β-nitrostyrene.

## Biological Activity

Derivatives of β-nitrostyrene have garnered significant interest in drug development due to their diverse biological activities. They have been identified as inhibitors of various enzymes and have shown potential as therapeutic agents.

- Tyrosine Kinase and Protein Tyrosine Phosphatase Inhibition: Certain β-nitrostyrene derivatives act as potent tyrosine kinase inhibitors with antiplatelet activity.[14] They also function as mechanism-based inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B, by forming a reversible covalent adduct with the catalytic cysteine residue.[14] This makes them valuable for studying signal transduction pathways and for the potential treatment of diseases like diabetes and cancer.[14]



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Caption: Inhibition of Protein Tyrosine Phosphatases by β-nitrostyrene derivatives.

- Anticancer and Antimicrobial Activity: Various derivatives have demonstrated anticancer activities by inducing apoptosis and DNA damage in cancer cells.[15] Additionally, β-nitrostyrene and its analogs have shown antibacterial and antifungal properties.[6][16]

## Stability and Safety

trans- $\beta$ -Nitrostyrene is moderately toxic by ingestion and is an irritant to the eyes, respiratory system, and skin.[1][5] It may be sensitive to prolonged exposure to air and is incompatible with strong oxidizing agents and strong bases.[17] It should be stored in a cool, dry place under an inert atmosphere.[14] When heated to decomposition, it emits toxic vapors of nitrogen oxides (NO<sub>x</sub>).[5]

## Conclusion

trans- $\beta$ -Nitrostyrene is a fundamentally important chemical intermediate with well-characterized physicochemical properties. Its reactivity, particularly in Michael additions, makes it a valuable tool for synthetic chemists. Furthermore, the growing body of research on the biological activities of its derivatives highlights its potential in the development of novel therapeutic agents. This guide provides essential data and protocols to support further research and application of this versatile compound.

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